molecular formula C2H3Cl3O3S2 B14372758 Dichloro(methanesulfonyl)methanesulfinyl chloride CAS No. 89986-82-3

Dichloro(methanesulfonyl)methanesulfinyl chloride

Cat. No.: B14372758
CAS No.: 89986-82-3
M. Wt: 245.5 g/mol
InChI Key: WSBDNBOGFWGEGP-UHFFFAOYSA-N
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Description

Dichloro(methanesulfonyl)methanesulfinyl chloride: is an organosulfur compound characterized by the presence of both sulfonyl and sulfinyl functional groups. This compound is known for its high reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Chlorination of Methanesulfonic Acid: : One common method involves the chlorination of methanesulfonic acid using thionyl chloride or phosgene. The reaction proceeds as follows:

      :

      Methanesulfonic Acid + Thionyl Chloride: CH3SO3H+SOCl2CH3SO2Cl+SO2+HCl\text{CH}_3\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} CH3​SO3​H+SOCl2​→CH3​SO2​Cl+SO2​+HCl

      :

      Methanesulfonic Acid + Phosgene: CH3SO3H+COCl2CH3SO2Cl+CO2+HCl\text{CH}_3\text{SO}_3\text{H} + \text{COCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{CO}_2 + \text{HCl} CH3​SO3​H+COCl2​→CH3​SO2​Cl+CO2​+HCl

  • Chlorination of Dimethyl Disulfide: : Another method involves the chlorination of dimethyl disulfide in the presence of water .

Industrial Production Methods

Industrial production typically involves large-scale chlorination processes using methanesulfonic acid and thionyl chloride due to the efficiency and cost-effectiveness of these reagents.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Methanesulfonates: Formed from the reaction with alcohols.

    Alkenes: Formed from elimination reactions of methanesulfonates.

Mechanism of Action

The mechanism of action of dichloro(methanesulfonyl)methanesulfinyl chloride involves its high electrophilicity, which allows it to react readily with nucleophiles such as alcohols and amines. The formation of methanesulfonates from alcohols is believed to proceed via an E1cb elimination mechanism, generating a highly reactive sulfene intermediate that subsequently reacts with the alcohol .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: Similar in structure but lacks the additional chlorine atoms.

    Methanesulfonic Acid: The parent compound from which dichloro(methanesulfonyl)methanesulfinyl chloride is derived.

Uniqueness

This compound is unique due to its dual sulfonyl and sulfinyl functional groups, which confer high reactivity and versatility in chemical synthesis. Its ability to form highly reactive intermediates such as sulfene distinguishes it from other similar compounds .

Properties

CAS No.

89986-82-3

Molecular Formula

C2H3Cl3O3S2

Molecular Weight

245.5 g/mol

IUPAC Name

dichloro(methylsulfonyl)methanesulfinyl chloride

InChI

InChI=1S/C2H3Cl3O3S2/c1-10(7,8)2(3,4)9(5)6/h1H3

InChI Key

WSBDNBOGFWGEGP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(S(=O)Cl)(Cl)Cl

Origin of Product

United States

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